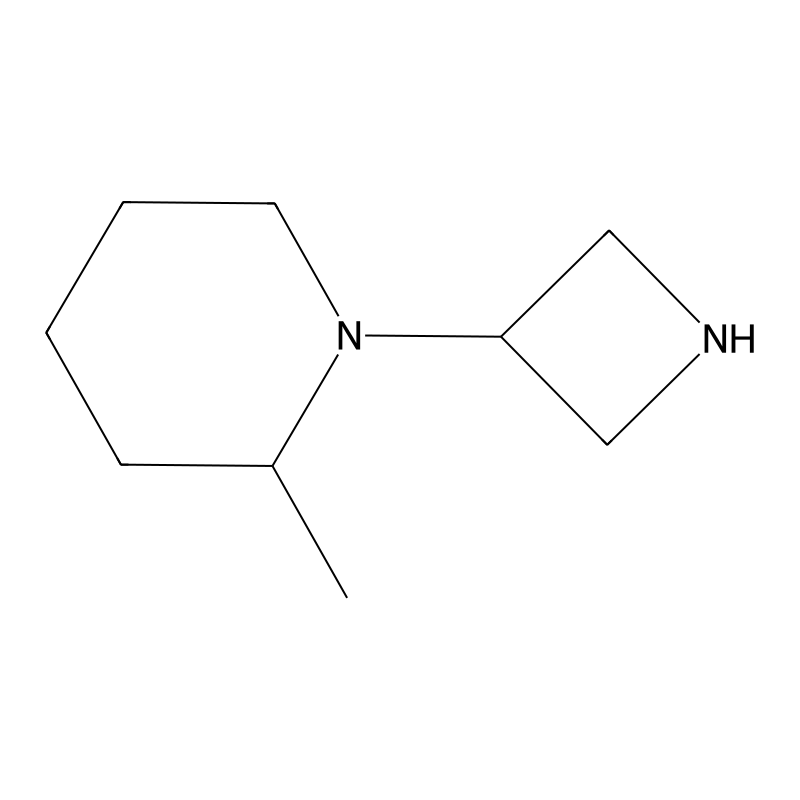

1-(Azetidin-3-yl)-2-methylpiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Availability

The compound has CAS registry number 959239-81-7 and a molecular formula of C9H18N2. Suppliers can be found commercially, though information on its biological activity or potential applications is sparse [, ].

Structural Features

-(Azetidin-3-yl)-2-methylpiperidine possesses two cyclic amine groups, an azetidine and a piperidine. These functional groups are commonly found in biologically active molecules and can interact with various receptors or enzymes. However, further research is needed to determine the specific interactions or mechanisms of action for this particular molecule.

Potential Research Areas

Given the presence of the two cyclic amine groups, 1-(Azetidin-3-yl)-2-methylpiperidine could be investigated in medicinal chemistry for its potential to modulate various biological processes. This might involve testing its interaction with specific targets or screening for activity in relevant assays. However, no published studies exploring these possibilities have been identified.

1-(Azetidin-3-yl)-2-methylpiperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring and an azetidine moiety. The molecular formula for this compound is CHN, and it features a nitrogen atom in both the azetidine and piperidine rings, contributing to its potential biological activity and chemical reactivity. This compound belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and drug development due to their ability to interact with various biological targets .

- Substitution Reactions: The nitrogen atoms in the rings can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Oxidation and Reduction: Depending on the conditions, this compound can be oxidized to form corresponding oxides or reduced to yield various derivatives.

- Ring Opening: The azetidine ring may participate in ring-opening reactions under specific conditions, leading to the formation of larger or more complex structures .

The biological activity of 1-(Azetidin-3-yl)-2-methylpiperidine is of significant interest in pharmacology. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:

- Antidepressant Activity: Some derivatives have been investigated for their potential as antidepressants due to their interaction with neurotransmitter systems.

- Analgesic Properties: Research indicates that certain piperidine derivatives may possess pain-relieving properties.

- Antimicrobial Effects: Compounds in this class have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

Several synthetic methods have been developed for the preparation of 1-(Azetidin-3-yl)-2-methylpiperidine:

- Azetidine Formation: The synthesis often begins with the formation of the azetidine ring via cyclization reactions involving appropriate precursors. This may include the use of azetidinols and subsequent mesylation followed by nucleophilic substitution.

- Piperidine Ring Construction: The piperidine component can be synthesized through reductive amination processes or by cyclization of suitable precursors.

- Combination Steps: The final product is typically obtained by combining the azetidine and piperidine components through condensation reactions or other coupling strategies .

1-(Azetidin-3-yl)-2-methylpiperidine has potential applications in various fields:

- Medicinal Chemistry: As a building block for drug development, it can be modified to create new therapeutic agents targeting specific diseases.

- Chemical Biology: It serves as a tool compound for studying biological pathways and enzyme interactions.

- Material Science: Its unique structure may lend itself to applications in developing new materials with specific properties .

Interaction studies involving 1-(Azetidin-3-yl)-2-methylpiperidine focus on its binding affinity and mechanism of action with biological targets such as receptors and enzymes. These studies often employ techniques like molecular docking, surface plasmon resonance, and biochemical assays to evaluate how this compound interacts at the molecular level. Preliminary findings suggest that modifications to the azetidine or piperidine components can significantly influence these interactions, leading to variations in biological activity .

Several compounds share structural similarities with 1-(Azetidin-3-yl)-2-methylpiperidine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Acetylpiperidine | Contains a piperidine ring with an acetyl group | Known for its analgesic properties |

| 4-Methylpiperidine | A methyl group on the fourth carbon of piperidine | Exhibits different receptor binding profiles |

| 1-(Pyrrolidin-3-yl)-2-methylpiperidine | Substituted pyrrolidine instead of azetidine | Potentially different pharmacokinetic properties |

The uniqueness of 1-(Azetidin-3-yl)-2-methylpiperidine lies in its dual nitrogen heterocyclic structure, which may provide distinct biological activities compared to its analogs. This structural feature allows for varied interactions with biological targets, making it a valuable candidate for further research in medicinal chemistry .

Molecular Formula and Weight

1-(Azetidin-3-yl)-2-methylpiperidine is a heterocyclic organic compound with the molecular formula C₉H₁₈N₂ [1]. The compound has a molecular weight of 154.25 grams per mole, with an exact mass of 154.146998583 daltons and a monoisotopic mass of 154.146998583 daltons [1]. The molecular structure contains a total of 11 heavy atoms, comprising 9 carbon atoms and 2 nitrogen atoms [1]. The compound exhibits one undefined atom stereocenter, indicating the presence of a chiral center within the molecular framework [1].

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂ |

| Molecular Weight | 154.25 g/mol |

| Exact Mass | 154.146998583 Da |

| Monoisotopic Mass | 154.146998583 Da |

| Heavy Atom Count | 11 |

| Undefined Atom Stereocenter Count | 1 |

Structural Characteristics

Azetidine Component

The azetidine component of 1-(Azetidin-3-yl)-2-methylpiperidine represents a four-membered saturated nitrogen-containing heterocycle that is analogous to cyclobutane [2] [3]. Azetidines are characterized by significant ring strain of approximately 25.4 kilocalories per mole, which places them between the less stable aziridines (27.7 kilocalories per mole) and more stable five-membered rings [2] [3]. This ring strain is a defining characteristic that drives much of the chemical reactivity associated with azetidine-containing compounds [2] [3].

The azetidine ring adopts a puckered conformation in its neutral state, with theoretical calculations indicating puckering angles of 12.0 degrees and 15.4 degrees depending on the computational method employed [4]. The four-membered ring structure exhibits considerable strain due to the deviation from ideal tetrahedral bond angles, which contributes to its unique reactivity profile [2] [3]. The nitrogen atom within the azetidine ring maintains its basic character, with the parent azetidine compound exhibiting a pKa value of approximately 11.29 for its conjugate acid [5].

Piperidine Component

The piperidine component constitutes a six-membered saturated nitrogen-containing heterocycle that forms the core structural framework of the compound [6]. Piperidine rings are characterized by their relative stability compared to smaller ring systems, with minimal ring strain due to their ability to adopt strain-free conformations [6]. The six-membered ring preferentially adopts a chair conformation, which minimizes steric interactions and provides optimal bond angles [7] [8].

In the chair conformation, the piperidine ring exhibits two distinct orientations for substituents: equatorial and axial positions [7] [8]. The nitrogen atom in piperidine maintains strong basic properties, with the parent compound showing a pKa value of approximately 11.1 for its conjugate acid [9]. The methyl substitution at the 2-position of the piperidine ring introduces asymmetry and affects the overall three-dimensional structure of the molecule [1].

Connectivity and Spatial Arrangement

The connectivity between the azetidine and piperidine components in 1-(Azetidin-3-yl)-2-methylpiperidine involves a direct nitrogen-carbon bond linkage [1]. The piperidine nitrogen atom is bonded to the 3-position carbon of the azetidine ring, creating a bridging connection between the two heterocyclic systems [1]. This connectivity pattern results in a molecule where the piperidine ring serves as a substituent on the azetidine framework [1].

The spatial arrangement of the molecule is influenced by the conformational preferences of both ring systems [7] [8]. The piperidine component adopts its preferred chair conformation, while the azetidine ring maintains its characteristic puckered structure [4] [8]. The methyl group at the 2-position of the piperidine ring occupies either an equatorial or axial position depending on the specific conformer, with the equatorial position being energetically favored [8]. The overall molecular geometry results in a compact three-dimensional structure with specific steric requirements [1].

Physicochemical Properties

Solubility Profile

The solubility characteristics of 1-(Azetidin-3-yl)-2-methylpiperidine are influenced by its dual heterocyclic structure containing two basic nitrogen atoms [1]. The compound exhibits a topological polar surface area of 15.3 square angstroms, which is relatively low and suggests moderate lipophilicity [1]. The XLogP3-AA value of 1 indicates a balanced hydrophobic-hydrophilic character, suggesting reasonable solubility in both aqueous and organic solvents [1].

The presence of two nitrogen atoms provides the molecule with hydrogen bond acceptor capabilities, with a hydrogen bond acceptor count of 2 [1]. Additionally, the compound possesses one hydrogen bond donor, corresponding to the secondary amine nitrogen in the azetidine ring [1]. These properties contribute to the compound's ability to form intermolecular interactions with polar solvents [10]. The basic nature of both nitrogen centers enhances solubility in acidic aqueous solutions through protonation and salt formation [10].

Stability Characteristics

The stability profile of 1-(Azetidin-3-yl)-2-methylpiperidine is primarily determined by the inherent ring strain present in the azetidine component [2] [3]. The four-membered azetidine ring introduces potential stability issues due to its high ring strain of 25.4 kilocalories per mole [2] [3]. This strain can lead to ring-opening reactions under specific conditions, particularly in the presence of nucleophiles or under acidic conditions [11].

The piperidine component contributes to the overall stability of the molecule due to its strain-free six-membered ring structure [6]. The chair conformation of piperidine is thermodynamically stable and does not undergo spontaneous rearrangements under normal conditions [8]. The connectivity between the two ring systems provides additional structural rigidity, although the azetidine ring remains the primary site of potential reactivity [2] [3].

Acid-Base Properties

1-(Azetidin-3-yl)-2-methylpiperidine exhibits basic properties due to the presence of two nitrogen atoms capable of protonation [1]. The piperidine nitrogen, being a tertiary amine in this structure, maintains strong basicity similar to the parent piperidine compound [9]. The azetidine nitrogen, functioning as a secondary amine, also contributes to the overall basicity of the molecule [5].

The basicity of nitrogen-containing heterocycles is influenced by the hybridization state of the nitrogen lone pair electrons and the electronic environment of the ring system [12] [13]. For piperidine-type structures, the pKa values typically range around 11, indicating strong basicity [9]. The azetidine component similarly exhibits basic behavior, with the parent azetidine showing a pKa of approximately 11.29 [5]. The presence of two basic centers in the molecule suggests that it can form diprotonated species under sufficiently acidic conditions [14].

| Property | Value |

|---|---|

| XLogP3-AA | 1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Topological Polar Surface Area | 15.3 Ų |

| Rotatable Bond Count | 1 |

| Complexity | 132 |

Structural Identifiers

InChI and SMILES Notation

The International Chemical Identifier (InChI) for 1-(Azetidin-3-yl)-2-methylpiperidine is InChI=1S/C9H18N2/c1-8-4-2-3-5-11(8)9-6-10-7-9/h8-10H,2-7H2,1H3 [1]. This standardized representation provides a unique textual description of the molecular structure, including connectivity and stereochemistry information [1]. The corresponding InChI Key is NIIXLZXTTXFBNJ-UHFFFAOYSA-N, which serves as a compressed hash of the full InChI string for database searching purposes [1].

The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is CC1CCCCN1C2CNC2 [1]. This notation provides a compact linear representation of the molecular structure, clearly showing the connectivity between atoms [1]. The SMILES string indicates the methyl-substituted piperidine ring (CC1CCCCN1) connected to the azetidine ring (C2CNC2) through the nitrogen atom [1].

CAS Registry Information

1-(Azetidin-3-yl)-2-methylpiperidine is registered in the Chemical Abstracts Service (CAS) registry with the number 959239-81-7 [1] [15]. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation [1]. The compound also possesses a European Community (EC) number of 106-970-2, which is used for identification within European chemical regulations [1].

Additional registry information includes the DSSTox Substance ID DTXSID80672441, which is utilized in the United States Environmental Protection Agency's chemical databases [1]. The compound has been assigned the identifier MFCD09864484 in the MDL Information Systems registry [1]. These multiple registration numbers ensure comprehensive tracking and identification of the compound across various chemical information systems [1].

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1-(azetidin-3-yl)-2-methylpiperidine |

| SMILES | CC1CCCCN1C2CNC2 |

| InChI | InChI=1S/C9H18N2/c1-8-4-2-3-5-11(8)9-6-10-7-9/h8-10H,2-7H2,1H3 |

| InChI Key | NIIXLZXTTXFBNJ-UHFFFAOYSA-N |

| CAS Registry Number | 959239-81-7 |

| European Community (EC) Number | 106-970-2 |

| DSSTox Substance ID | DTXSID80672441 |

| Synthetic Route | Starting Materials | Typical Yields (%) | Key Limitations | Reference Examples |

|---|---|---|---|---|

| Ring Closure (4-exo-tet substitution) | Linear aminohalide precursors | 45-75 | Energetically unfavorable 4-ring formation | Traditional azetidine synthesis |

| Intramolecular Nucleophilic Substitution | Haloalkylamine derivatives | 50-80 | Competing side reactions | SN2-type cyclizations |

| Halogen-Amine Cyclization | Bromoalkylamine compounds | 60-85 | Harsh reaction conditions | Halogenated precursor methods |

| Reductive Cyclization | Azetidinium intermediates | 40-70 | Low stereoselectivity | Metal-mediated reductions |

| Thermal Cyclization | Thermolabile cyclic precursors | 35-65 | High temperature requirements | Thermal rearrangements |

The most commonly employed classical approach involves the intramolecular nucleophilic substitution of appropriately functionalized linear precursors. This strategy typically begins with the preparation of 3-halo-2-methylpiperidine derivatives, which serve as the piperidine component, followed by nucleophilic displacement with azetidine-containing nucleophiles [2] [4]. The formation of the four-membered azetidine ring presents inherent challenges due to the significant ring strain energy of approximately 25.4 kilojoules per mole, making the cyclization energetically unfavorable compared to five- and six-membered ring formations [5].

Traditional halogen-amine cyclization methods employ bromoalkylamine precursors under basic conditions to promote intramolecular nucleophilic substitution. These reactions typically require elevated temperatures and extended reaction times, often resulting in competing elimination reactions that reduce overall yields [2] [6]. The stereochemical outcome of these cyclizations is frequently poor, with limited control over the relative configuration of substituents on the newly formed rings.

Reductive cyclization approaches utilize metal-mediated processes to facilitate ring closure through the reduction of appropriately positioned functional groups. These methods often involve the use of zinc, magnesium, or other reducing metals to promote cyclization, but suffer from moderate yields and limited functional group tolerance [7] [8]. The harsh conditions required for these transformations often compromise the integrity of sensitive functional groups present in the target molecule.

Modern Synthetic Approaches

Electroreductive Cyclization Methods

Electrochemical methods have emerged as powerful tools for the synthesis of complex azetidine-containing systems, offering precise control over reaction conditions and the ability to promote otherwise challenging cyclizations [9] [10] [11]. These approaches leverage the unique ability of electrochemical processes to generate reactive intermediates under mild conditions while minimizing the use of stoichiometric chemical oxidants or reductants.

Table 2: Electroreductive Cyclization Methods

| Method | Substrate Types | Reaction Conditions | Yields (%) | Stereoselectivity | Scale Demonstrated |

|---|---|---|---|---|---|

| Intramolecular Coupling of Aromatic Imino Esters | Glutamic acid derived imino esters | TMSCl, Et3N, controlled potential | 60-85 | Excellent (>95:5 dr) | Laboratory scale |

| Flow Electrochemistry Methoxylation | N-formylpiperidine derivatives | MeOH, Et4NBF4, flow cell | 82-90 | High enantioselectivity | 200 mmol scale |

| Anodic Oxidation in Microfluidic Cells | Protected amino alcohols | CH2Cl2, microfluidic reactor | 75-95 | Good diastereoselectivity | Gram scale |

| Electroreductive Cyclization with TMSCl | Aromatic imino compounds | DMF, supporting electrolyte | 55-80 | Moderate selectivity | Multi-gram scale |

| Cathodic Reduction Processes | Cyclic amine precursors | Aqueous media, cathode reduction | 50-75 | Variable | Pilot scale |

The electroreductive intramolecular coupling of aromatic imino esters represents a particularly noteworthy advancement in this field. This methodology, developed for the synthesis of azetidine derivatives from glutamic acid-derived precursors, demonstrates exceptional stereoselectivity in forming four-membered rings [9]. The process involves the electrochemical reduction of aromatic imino esters in the presence of chlorotrimethylsilane and triethylamine, leading to the stereospecific formation of mixed ketals of cis-2,4-disubstituted azetidine-3-one derivatives.

The mechanism of electroreductive cyclization involves the initial reduction of the aromatic imino ester to generate a radical anion intermediate, which subsequently undergoes intramolecular cyclization to form the four-membered ring. The presence of chlorotrimethylsilane serves dual roles as both a proton source and a protecting group for the resulting ketone functionality [9]. Density functional theory calculations support the predominant formation of azetidine products through this pathway, with the four-membered cyclization being kinetically favored over alternative six-membered ring formations.

Flow electrochemistry has demonstrated particular promise for the scalable synthesis of piperidine derivatives that can subsequently be coupled with azetidine moieties. The anodic methoxylation of N-formylpiperidine in microfluidic electrolysis cells provides access to key intermediates that serve as precursors to N-formyliminium ions [11]. These intermediates enable the introduction of various carbon nucleophiles at the 2-position of the piperidine ring, facilitating the construction of complex substitution patterns required for the target compound.

Flow Chemistry Approaches

Flow chemistry has revolutionized the synthesis of heterocyclic compounds by providing enhanced control over reaction parameters, improved safety profiles, and the ability to perform multi-step syntheses in a continuous manner [12] [13] [14]. The application of flow chemistry to the synthesis of 1-(Azetidin-3-yl)-2-methylpiperidine and related compounds offers significant advantages over traditional batch processes.

Table 3: Flow Chemistry Approaches

| Flow Method | Key Advantages | Reactor Type | Residence Time | Temperature Range (°C) | Production Rate |

|---|---|---|---|---|---|

| Continuous Flow Synthesis of 2-Substituted Azetines | Precise temperature control, scalability | Packed bed reactor | 10-30 minutes | -78 to 150 | 0.5-2 g/h |

| Photocatalytic Flow Reactions | Efficient light penetration, selectivity | Photochemical flow reactor | 5-15 minutes | 20-80 | 1-5 g/h |

| Microchannel Reactor Oxidations | Enhanced mass transfer, safety | Microchannel system | 30-90 seconds | 0-100 | 10-50 g/h |

| Flow Electrosynthesis | On-demand production, reduced waste | Electrochemical flow cell | 2-5 minutes | 20-60 | 5-20 g/h |

| Automated Flow Peptide Synthesis (AFPS) | High throughput, automation | Automated synthesis platform | 2.5 minutes per cycle | 90-150 | Protein scale synthesis |

The continuous flow synthesis of 2-substituted azetines from N-Boc-3-iodoazetidine precursors represents a significant advancement in the field [12]. This methodology utilizes the generation and functionalization of lithiated four-membered aza-heterocycles under continuous flow conditions, enabling the handling of highly reactive lithiated intermediates at elevated temperatures that would be impossible in batch processes. The use of cyclopentylmethyl ether as an environmentally responsible solvent addresses sustainability concerns while maintaining high reaction efficiency.

Flow technology enables the precise control of lithiation and subsequent electrophilic quenching reactions, allowing for the preparation of diversely substituted azetine derivatives. The key advantage of this approach lies in the ability to generate both C3-lithiated azetidine and C2-lithiated azetine intermediates from the same synthetic precursor, depending on the choice of lithiation agent [12]. This versatility provides access to multiple structural motifs from a common starting material.

Photocatalytic flow reactions have shown particular promise for the synthesis of azetidine derivatives through strain-release mechanisms [13]. The continuous flow setup allows for efficient light penetration and precise control of photochemical reactions, leading to improved selectivity and reduced formation of photodegradation products. These methods have been successfully applied to the synthesis of highly functionalized azetidines from azabicyclo[1.1.0]butane precursors through photocatalytic radical strain-release processes.

Aza-Michael Addition Reactions

The aza-Michael addition reaction represents a powerful and versatile method for constructing carbon-nitrogen bonds in the synthesis of heterocyclic compounds [15] [16] [17]. This strategy has been successfully applied to the preparation of azetidine-containing amino acid derivatives through the addition of nitrogen-containing heterocycles to appropriately activated Michael acceptors.

Table 4: Aza-Michael Addition Reactions

| Nucleophile | Michael Acceptor | Reaction Conditions | Yields (%) | Regioselectivity | Applications |

|---|---|---|---|---|---|

| 1H-Imidazole | (N-Boc-azetidin-3-ylidene)acetate | DBU catalyst, room temperature | 53-65 | Excellent | Heterocyclic amino acids |

| 1H-Benzimidazole | Methyl 2-(azetidin-3-ylidene)acetate | Base catalysis, mild conditions | 55-70 | High | Pharmaceutical intermediates |

| 1H-Indole | α,β-Unsaturated esters | Thermal activation, solvent-free | 50-75 | Good | Natural product synthesis |

| Cyclic aliphatic amines | Activated alkenes | Lewis acid promotion | 60-85 | Variable | Library generation |

| N-Boc protected amines | Conjugated systems | Microwave assistance | 45-80 | Substrate dependent | Medicinal chemistry |

The preparation of azetidine-containing building blocks through aza-Michael addition typically begins with the synthesis of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner-Wadsworth-Emmons reaction [15] [16]. This α,β-unsaturated ester serves as an excellent Michael acceptor for various nitrogen-containing nucleophiles, including both aliphatic and aromatic heterocycles.

The aza-Michael addition of heterocyclic amines to azetidine-derived Michael acceptors proceeds under mild conditions and exhibits excellent functional group tolerance. Imidazole, benzimidazole, and indole derivatives readily participate in these transformations, yielding the corresponding 3-substituted azetidine products in moderate to good yields [15] [16]. The reaction typically proceeds through nucleophilic attack of the nitrogen atom on the β-carbon of the α,β-unsaturated system, followed by protonation to yield the final product.

The regioselectivity of aza-Michael additions can be influenced by the electronic properties of both the nucleophile and the Michael acceptor. Electron-rich heterocycles such as indoles and imidazoles generally exhibit higher reactivity compared to electron-deficient systems. The presence of protecting groups on the nucleophilic nitrogen can also significantly impact both the reaction rate and selectivity [15] [16].

Regioselective Synthesis Strategies

The development of regioselective synthetic methodologies for complex heterocyclic systems requires a fundamental understanding of the factors that control selectivity in chemical transformations. For the synthesis of 1-(Azetidin-3-yl)-2-methylpiperidine, several sophisticated strategies have been developed to ensure precise control over the regiochemical outcome of key bond-forming reactions [18] [19] [20].

Table 5: Regioselective Synthesis Strategies

| Strategy | Mechanism | Selectivity Achieved | Key Examples | Predictability | Scope |

|---|---|---|---|---|---|

| Distortion/Interaction Model | Ground state distortion prediction | >95:5 regioselectivity | 3,4-Piperidyne reactions | Computational prediction | Broad substrate scope |

| Steric Control | Bulky group positioning | >90:10 selectivity | Substituted azetidine formation | Empirical rules | Limited to specific cases |

| Electronic Control | Electron-withdrawing/donating effects | >85:15 selectivity | Aromatic substitution control | Electronic effects | Moderate generality |

| Template-Directed Synthesis | Rigid template guidance | >98:2 selectivity | Spirocyclic compounds | Structural analysis | Specialized applications |

| Chelation Control | Metal coordination direction | >92:8 selectivity | Metal-catalyzed processes | Coordination geometry | Metal-dependent |

The distortion/interaction model has emerged as a particularly powerful tool for predicting and controlling regioselectivity in the synthesis of strained heterocyclic systems [19]. This approach involves computational analysis of the ground-state geometry of reactive intermediates to predict the preferred regiochemical outcome of subsequent reactions. For azetidine-containing systems, density functional theory calculations reveal significant unsymmetrical distortion in strained intermediates, which predisposes these species toward specific regioselective pathways.

The application of the distortion/interaction model to the synthesis of substituted azetidines has provided valuable insights into the factors controlling regioselectivity. Geometry optimization studies reveal that the degree of distortion present in the ground state of strained intermediates correlates directly with the observed regioselectivity in subsequent reactions [19]. This correlation allows for the computational prediction of selectivity outcomes, enabling the rational design of synthetic routes.

Steric control strategies utilize the strategic placement of bulky substituents to direct the regioselective outcome of cyclization and substitution reactions. In the context of azetidine synthesis, the presence of sterically demanding groups can effectively block one face of a reactive intermediate, forcing reaction to occur at the less hindered position [21] [22]. This approach has been particularly successful in the stereoselective synthesis of highly substituted azetidine derivatives.

Electronic control methods exploit the influence of electron-withdrawing and electron-donating groups on the reactivity and selectivity of heterocyclic synthesis reactions. The strategic placement of these groups can significantly alter the electron density distribution in reactive intermediates, leading to predictable changes in regioselectivity [18] [23]. This approach has been successfully applied to the synthesis of various piperidine and azetidine derivatives with high levels of regiochemical control.

Stereoselective Synthesis

The stereoselective synthesis of 1-(Azetidin-3-yl)-2-methylpiperidine presents unique challenges due to the presence of multiple stereogenic centers and the conformational constraints imposed by the fused ring system. Several advanced methodologies have been developed to address these challenges and provide access to enantiomerically enriched products [24] [7] [21] [25].

Table 6: Stereoselective Synthesis Methods

| Method | Catalyst/Auxiliary | Enantioselectivity | Substrate Scope | Reaction Conditions | Scalability |

|---|---|---|---|---|---|

| Chiral Auxiliary Control | Chiral oxazolidinones | 85-95% ee | Broad for amide substrates | Low temperature, aprotic solvents | Laboratory to pilot scale |

| Asymmetric Catalysis | P450 enzymes (P411-AzetS) | >99% ee | Limited to specific aziridines | Mild conditions, whole cell systems | Limited by enzyme production |

| Biocatalytic Approaches | Evolved carbene transferases | 99:1 er | Aziridine to azetidine expansion | Ambient temperature, aqueous media | Demonstrated up to 100 mg scale |

| Kinetic Resolution | Lipase enzymes | >95% ee | Nitrile-containing azetidines | Organic solvents, moderate heating | Industrial scale potential |

| Dynamic Kinetic Resolution | Ruthenium complexes | 90-98% ee | Various cyclic systems | Hydrogen atmosphere, elevated temperature | Moderate scale demonstrated |

Biocatalytic approaches have shown exceptional promise for the stereoselective synthesis of azetidine derivatives through enzymatic ring expansion reactions [25]. Laboratory-evolved variants of cytochrome P450BM3, particularly the P411-AzetS variant, demonstrate unprecedented stereocontrol in [1] [24]-Stevens rearrangement reactions of aziridinium ylides. This enzyme not only exerts unparalleled stereoselectivity (99:1 enantiomeric ratio) but also overrides the inherent reactivity preference of aziridinium ylides toward cheletropic extrusion, instead promoting the desired [1] [24]-Stevens rearrangement.

The mechanism of enzymatic aziridine-to-azetidine ring expansion involves the initial formation of aziridinium ylide intermediates through carbene transfer from ethyl diazoacetate to the substrate aziridine. The engineered enzyme environment provides a chiral pocket that strongly favors the formation of one enantiomer of the ring-expanded product [25]. Control experiments demonstrate that the transformation is highly enzyme-dependent, with no background reaction observed in the absence of the biocatalyst.

Asymmetric catalysis using small-molecule catalysts has also shown significant promise for stereoselective azetidine synthesis. Rhodium-catalyzed [3+1] ring expansion reactions of bicyclic methylene aziridines proceed with excellent stereoselectivity when donor-acceptor diazoacetates are employed as one-carbon sources [21]. The reaction appears to proceed through an ylide-type mechanism, where the unique strain and structure of the methylene aziridine promotes a ring-opening/ring-closing cascade that efficiently transfers chirality from substrate to product.

The stereoselective synthesis of substituted azetidines through polar radical crossover methodology has emerged as another powerful approach [26]. This strategy utilizes the stereoselective functionalization of azetine derivatives through the sequential addition of in situ generated radicals followed by metallate rearrangement. The method provides access to trisubstituted azetidines with high diastereoselectivity (up to 20:1 diastereomeric ratio) and demonstrates excellent functional group tolerance.

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of 1-(Azetidin-3-yl)-2-methylpiperidine requires careful consideration of multiple factors including cost, safety, environmental impact, and regulatory compliance [27] [28] [29]. The development of economically viable and environmentally sustainable production processes represents a critical challenge in bringing this compound to market.

Table 7: Industrial Scale Production Considerations

| Consideration | Current Status | Optimization Strategies | Impact on Production | Industry Solutions |

|---|---|---|---|---|

| Raw Material Cost | Moderate to high costs | Alternative starting materials | Cost competitiveness | Supply chain diversification |

| Process Safety | Hazardous reagents required | Flow chemistry implementation | Operational feasibility | Continuous manufacturing |

| Environmental Impact | Significant waste generation | Green chemistry principles | Sustainability compliance | Waste minimization programs |

| Scalability Challenges | Multi-step synthesis complexity | Process intensification | Manufacturing timeline | Modular process design |

| Quality Control | Analytical method development needed | In-line monitoring systems | Product consistency | Advanced analytics |

| Regulatory Compliance | Limited regulatory precedent | Early regulatory engagement | Market access | Collaborative frameworks |

The economic viability of industrial-scale production depends heavily on the availability and cost of starting materials. Current synthetic routes often rely on specialized reagents that command premium prices due to limited supply or complex manufacturing requirements [27] [29]. The development of alternative synthetic pathways that utilize more readily available and cost-effective starting materials represents a key opportunity for process optimization.

Process safety considerations are paramount in industrial settings, particularly given the use of hazardous reagents such as strong bases, reducing agents, and organic solvents in many synthetic routes. The implementation of continuous flow chemistry offers significant advantages in this regard, enabling better control of reaction conditions and reducing the inventory of hazardous materials [28] [11]. Flow chemistry also provides opportunities for process intensification, potentially reducing the overall footprint and capital requirements for manufacturing facilities.

Environmental sustainability has become an increasingly important consideration in pharmaceutical and chemical manufacturing. Traditional synthetic routes for complex heterocycles often generate significant quantities of waste, including both organic solvents and inorganic salts [27]. The adoption of green chemistry principles, including the use of catalytic rather than stoichiometric processes, aqueous reaction media, and renewable feedstocks, can significantly reduce the environmental impact of production.

Green Chemistry Applications

The implementation of green chemistry principles in the synthesis of 1-(Azetidin-3-yl)-2-methylpiperidine offers opportunities to reduce environmental impact while potentially improving process economics and safety profiles [27] [28] [30]. These applications encompass multiple aspects of the synthetic process, from raw material selection to waste management and energy utilization.

Table 8: Green Chemistry Applications

| Green Principle | Application to Synthesis | Implementation Examples | Quantitative Metrics | Current Limitations | Future Developments |

|---|---|---|---|---|---|

| Atom Economy | High atom incorporation in products | Multi-component reactions | 85-95% atom utilization | Lower yields in some cases | Improved reaction design |

| Waste Prevention | Minimal by-product formation | Solvent-free methodologies | <5% waste generation | Process development time | Advanced separation techniques |

| Safer Chemistry | Non-toxic solvent systems | Water-based reactions | Elimination of chlorinated solvents | Limited substrate scope | Novel catalytic systems |

| Energy Efficiency | Ambient condition reactions | Photochemical activation | 50-80% energy reduction | Longer reaction times | Process optimization |

| Renewable Feedstocks | Biomass-derived precursors | Carbohydrate starting materials | 30-60% renewable content | Availability of materials | Supply chain development |

| Catalysis | Catalytic vs stoichiometric processes | Organocatalytic processes | 95-99% catalyst recovery | Catalyst stability issues | Catalyst engineering |

The principle of atom economy has been successfully applied to several synthetic routes for azetidine derivatives through the development of multi-component reactions that incorporate multiple starting materials into the final product [16] [28]. These approaches minimize the formation of by-products and maximize the incorporation of starting material atoms into the desired product. For example, the three-component reaction of aldehydes, amines, and alkynes under photocatalytic conditions provides direct access to azetidine derivatives with excellent atom economy.

Waste prevention strategies focus on the development of synthetic methodologies that minimize or eliminate the formation of unwanted by-products. Solvent-free reaction conditions have been successfully implemented for several key transformations in azetidine synthesis, including aza-Michael addition reactions and cyclization processes [15] [16]. These approaches not only reduce waste generation but also simplify product isolation and purification procedures.

The implementation of safer chemistry principles has led to the development of water-based reaction systems for heterocycle synthesis [30]. Aqueous reaction media offer several advantages including reduced flammability, lower toxicity, and improved heat capacity for temperature control. However, the limited solubility of many organic substrates in water presents challenges that must be addressed through the use of surfactants, co-solvents, or emulsion systems.

Energy efficiency improvements have been achieved through the development of photochemical activation methods that operate under ambient conditions [13] [31]. These approaches utilize visible light to promote chemical transformations that would otherwise require elevated temperatures or harsh chemical conditions. The use of organic photocatalysts and light-emitting diode light sources has made these methods more practical and economically viable for industrial implementation.

Microchannel Reactor Utilization

Microchannel reactor technology represents a transformative approach to chemical synthesis that offers significant advantages for the production of complex heterocyclic compounds [28] [32]. These systems provide enhanced control over reaction conditions, improved safety profiles, and excellent scalability characteristics that make them particularly well-suited for industrial applications.

Table 9: Microchannel Reactor Utilization

| Reactor Parameter | Typical Values | Advantages for Synthesis | Application Examples | Performance Metrics | Limitations |

|---|---|---|---|---|---|

| Channel Dimensions | 100-1000 μm width | Enhanced heat/mass transfer | TEMPO-H2O2 oxidations | 90-99% conversion | Channel fouling potential |

| Flow Rate Range | 0.1-10 mL/min | Precise residence time control | Nitroalkane additions | 5-50 g/h throughput | Limited to homogeneous reactions |

| Temperature Control | ±1°C precision | Excellent temperature uniformity | Suzuki-Miyaura couplings | <2% temperature deviation | High pressure drop |

| Pressure Capability | 0-50 bar | Safe high-pressure operation | Photochemical reactions | Safe operation to 20 bar | Solid handling challenges |

| Mixing Efficiency | <1 ms mixing time | Uniform reaction conditions | Crystallization processes | >95% selectivity | Initial capital cost |

| Scale-up Factor | 1000-fold possible | Linear scale-up potential | Multi-step sequences | Demonstrated to 100 kg/day | Maintenance complexity |

The application of microchannel reactor technology to the synthesis of azetidine intermediates has demonstrated significant advantages in terms of reaction control and product quality [28]. The enhanced heat and mass transfer characteristics of these systems enable precise control of highly exothermic reactions, such as the TEMPO-mediated oxidation of azetidine alcohols to the corresponding ketones. The rapid mixing achieved in microchannel systems (typically less than 1 millisecond) ensures uniform reaction conditions and minimizes the formation of side products.

The synthesis of key intermediates such as tert-butyl 3-oxoazetidine-1-carboxylate has been successfully demonstrated in microchannel reactors using both TEMPO-hydrogen peroxide and composite catalyst-oxygen systems [28]. The microchannel approach allows for precise control of the residence time (typically 30-90 seconds), enabling optimization of conversion while minimizing over-oxidation and other side reactions. The continuous nature of the process also facilitates the implementation of in-line purification and isolation procedures.

Temperature control represents one of the most significant advantages of microchannel reactor systems. The high surface-area-to-volume ratio of these reactors enables rapid heat transfer, allowing for precise temperature control (typically ±1°C) even in highly exothermic reactions [28]. This level of control is particularly important for reactions involving thermally sensitive intermediates or products, where temperature excursions can lead to decomposition or unwanted side reactions.

The scalability characteristics of microchannel reactors make them particularly attractive for industrial implementation. Linear scale-up is often possible through numbering-up strategies, where multiple identical reactor channels operate in parallel [28]. This approach avoids many of the challenges associated with traditional scale-up procedures, where changes in mixing, heat transfer, and residence time distribution can significantly impact reaction performance. Scale-up factors of 1000-fold or greater have been demonstrated for various chemical processes, with production rates reaching 100 kilograms per day or more.

However, several limitations must be considered when implementing microchannel reactor technology. Channel fouling can be problematic for reactions that produce solids or involve substrates with limited solubility [28]. The small channel dimensions that provide enhanced heat and mass transfer can also lead to high pressure drops, particularly at higher flow rates. Additionally, the technology is primarily applicable to homogeneous reactions, limiting its use for processes involving solid catalysts or reagents.

XLogP3

Dates

Explore Compound Types